molecular formula C11H7BrF2O B11853180 1-Bromo-2-(difluoromethoxy)naphthalene

1-Bromo-2-(difluoromethoxy)naphthalene

Cat. No.: B11853180
M. Wt: 273.07 g/mol
InChI Key: NNVRGDKGNXRWBQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)naphthalene is a halogenated naphthalene derivative where a bromo substituent and a difluoromethoxy group are attached to the naphthalene ring system. This specific arrangement of halogens makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The naphthalene core provides a rigid, planar scaffold that can engage in pi-stacking interactions, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions . The difluoromethoxy group is a common bioisostere used in drug design to modulate the lipophilicity, metabolic stability, and bioavailability of lead compounds . Compounds featuring a difluoromethoxy-substituted naphthalene core have been investigated as key scaffolds in the development of novel kinase inhibitors, demonstrating promising activity in biological screenings . Similarly, the carbon-bromine bond in such naphthalene derivatives can be central to reaction mechanism studies, including investigations into electrochemically induced bond dissociation dynamics . Researchers utilize this reagent in the synthesis of more complex molecules for applications in material science and as building blocks for active pharmaceutical ingredients (APIs). This product is intended for research and further manufacturing applications only. It is not for direct human, animal, or household use. Researchers should handle this compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use. Purity and CAS RN should be confirmed upon ordering.

Properties

Molecular Formula

C11H7BrF2O

Molecular Weight

273.07 g/mol

IUPAC Name

1-bromo-2-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7BrF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H

InChI Key

NNVRGDKGNXRWBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)F

Origin of Product

United States

Preparation Methods

Bromo(difluoro)acetic Acid-Mediated Method

A widely reported approach involves the reaction of 2-bromo-1-naphthol with bromo(difluoro)acetic acid (BrCF₂CO₂H) under basic conditions. The procedure, adapted from the difluoromethylation of phenols, proceeds as follows:

Procedure :

  • Reagents : 2-Bromo-1-naphthol (0.5 mmol), BrCF₂CO₂H (1.5 equiv), K₂CO₃ (4.0 equiv), DMF (2 mL).

  • Conditions : Stirring at room temperature for 12 hours under inert atmosphere.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate).

Key Data :

  • Yield : 69% (benzene analog); naphthalene derivatives show comparable efficiency.

  • Mechanism : Base-mediated deprotonation generates a naphtholate ion, which reacts with in situ-formed difluorocarbene (:CF₂) from BrCF₂CO₂H.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.28 (d, J = 8.4 Hz, 1H), 7.88–7.80 (m, 2H), 6.63 (t, J = 73.7 Hz, 1H).

  • ¹⁹F NMR : δ -80.1 (d, J = 75.2 Hz).

Difluoromethyltri(n-butyl)ammonium Chloride Method

An alternative employs difluoromethyltri(n-butyl)ammonium chloride as a difluorocarbene source:

Procedure :

  • Reagents : 2-Bromo-1-naphthol (0.2 mmol), difluoromethyltri(n-butyl)ammonium chloride (1.2 equiv), NaH (2.2 equiv), fluorobenzene (2 mL).

  • Conditions : Stirring at 10°C for 12 hours.

  • Workup : Filtration through celite, solvent evaporation, and silica gel chromatography.

Key Data :

  • Yield : 81%.

  • Advantage : Avoids corrosive BrCF₂CO₂H, enhancing operational safety.

Multi-Step Synthesis Approaches

Bromination Followed by O-Difluoromethylation

This two-step strategy isolates 2-bromo-1-naphthol before difluoromethylation:

Step 1: Bromination of 2-Naphthol :

  • Reagents : 2-Naphthol, NaBr, Oxone® (oxidant), acetone/water.

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 85–90%.

Step 2: O-Difluoromethylation :
Apply methods from Section 1.1 or 1.2 to convert 2-bromo-1-naphthol to the target compound.

Halogen Exchange Reactions

A less common route involves substituting methoxy or other groups with bromine:

Procedure :

  • Starting Material : 2-(Difluoromethoxy)naphthalene.

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light.

  • Yield : ~50–60% (estimated from analogous reactions).

Limitation : Low regioselectivity and competing side reactions reduce practicality.

Mechanistic Insights

Difluorocarbene Generation

Central to O-difluoromethylation is the formation of :CF₂, achieved via:

  • Decomposition of BrCF₂CO₂H :

    BrCF2CO2H+Base:CF2+CO2+HBr+Base-H+[1][7]\text{BrCF}_2\text{CO}_2\text{H} + \text{Base} \rightarrow :\text{CF}_2 + \text{CO}_2 + \text{HBr} + \text{Base-H}^+
  • Quaternary Ammonium Salts :

    R3N+CF2HBase:CF2+R3N+H+[3][8]\text{R}_3\text{N}^+\text{CF}_2\text{H} \xrightarrow{\text{Base}} :\text{CF}_2 + \text{R}_3\text{N} + \text{H}^+

Nucleophilic Aromatic Substitution

The naphtholate ion attacks :CF₂, forming a C–O bond. Subsequent protonation or fluoride elimination yields the difluoromethoxy group.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
BrCF₂CO₂H-mediated2-Bromo-1-naphthol, BrCF₂CO₂H, K₂CO₃RT, 12 h69–81%High efficiency, scalableCorrosive reagents
Ammonium salt2-Bromo-1-naphthol, R₃N⁺CF₂H, NaH10°C, 12 h81%Mild conditions, no strong acidsCost of ammonium salts
Multi-step2-Naphthol → 2-Bromo-1-naphthol → productTwo steps~70%Control over intermediatesLonger synthesis time

Practical Considerations

Solvent and Base Selection

  • DMF : Enhances solubility of naphtholates but requires careful handling due to toxicity.

  • Fluorobenzene : Improves reaction homogeneity in ammonium salt methods.

  • Bases : K₂CO₃ (mild) vs. NaH (stronger, risk of side reactions).

Purification Challenges

  • Column Chromatography : Essential for removing unreacted BrCF₂CO₂H or ammonium salts.

  • Distillation : Optional for high-purity requirements (e.g., 130–135°C at 5 mmHg) .

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethoxy group can stabilize intermediates through electron-withdrawing effects .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromo-2-(difluoromethoxy)naphthalene with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) Key Physical Properties/Reactivity Reference
This compound C₁₁H₇BrF₂O 273.08* -OCF₂ Expected lower electron density at C-1 due to -OCF₂
1-Bromo-2-methoxynaphthalene C₁₁H₉BrO 237.096 -OCH₃ Boiling point: ~250–260°C; EAS directed to C-1
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 -CH₃ Technical grade available; used in Suzuki couplings
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 304.89 -CH₂Br Reactive alkylating agent; antiviral applications
1-Bromo-2-(perfluoroprop-1-en-2-yl)naphthalene C₁₃H₆BrF₅ 337.08 -C(CF₂)=CH₂ Fluorinated derivative; potential electronic applications

*Calculated based on atomic masses.

Pharmaceutical Intermediates

1-Bromo-2-(bromomethyl)naphthalene () serves as a key intermediate in alkylating uracil derivatives, showing inhibitory effects against human cytomegalovirus . The difluoromethoxy variant could offer improved metabolic stability due to fluorine’s resistance to oxidative degradation.

Materials Science

Brominated naphthalenes are used in MOF synthesis. For example, 1-bromo-2-naphthoic acid () acts as a ligand precursor, and the difluoromethoxy group might enhance MOF hydrophobicity or gas adsorption properties .

Catalysis and Electronic Materials

Fluorinated derivatives, such as 1-bromo-2-(perfluoroprop-1-en-2-yl)naphthalene, are valuable in gold-catalyzed hydroacene synthesis, leveraging fluorine’s electronic effects for regioselective transformations .

Biological Activity

1-Bromo-2-(difluoromethoxy)naphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a difluoromethoxy group, which may enhance its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11H8BrF2O
  • Molecular Weight : Approximately 277.08 g/mol
  • Structural Features : The presence of the difluoromethoxy group (–O–CF2) introduces unique electronic properties that can influence its interaction with biological targets.

This compound primarily interacts with the monoamine oxidase (MAO) enzyme. The mode of action can be summarized as follows:

  • Target : Monoamine oxidase (MAO)
  • Mode of Action : Competitive and reversible inhibition
  • Biochemical Pathways : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical for mood regulation and other neurological functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Halogenated naphthalene derivatives have shown potential antimicrobial effects due to their ability to disrupt cellular membranes or interfere with metabolic processes.
  • Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

  • Antidepressant-like Effects : A study focusing on the effects of MAO inhibitors demonstrated that compounds interacting with this enzyme could significantly improve mood-related behaviors in animal models.
  • Antitumor Activity : Research on structurally similar compounds has indicated that they can inhibit tumor growth in vitro by inducing cell cycle arrest and promoting apoptosis.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
This compoundMAO inhibition, potential antidepressant
6-Bromo-1-(difluoromethoxy)naphthaleneAntimicrobial, anticancer
2-Chloro-1-(difluoromethoxy)naphthaleneAnticancer, interacts with DNA

Environmental Influence on Biological Activity

The efficacy and stability of this compound can be influenced by various environmental factors, including:

  • Solubility : Affects absorption and distribution in biological systems.
  • pH Levels : Can alter the ionization state of the compound, influencing its binding to targets.
  • Temperature : May impact the kinetics of interaction with biological molecules.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeMonitoring ToolReference
Temperature20–60°CIn-situ IR spectroscopy
SolventDiethyl ether/DCMPolarity index
CatalystPd(OAc)₂/PPh₃TON/TOF calculations

Q. Table 2. Toxicological Endpoints for In Vivo Studies

EndpointAssay MethodSpeciesReference
HepatotoxicityALT/AST serum levelsSprague-Dawley rats
NeurotoxicityOpen-field testC57BL/6 mice
GenotoxicityComet assayHuman lymphocytes

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